molecular formula C13H19N3O2 B2439617 tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate CAS No. 1389315-08-5

tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate

Cat. No.: B2439617
CAS No.: 1389315-08-5
M. Wt: 249.314
InChI Key: XZFJVJRBBQFVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate: is an organic compound with the molecular formula C13H19N3O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a pyridin-2-ylamino substituent

Properties

IUPAC Name

tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-10(9-16)15-11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFJVJRBBQFVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Preformed Organozinc Reagents

A prominent method involves the palladium-catalyzed coupling of 2-bromopyridine with 1-tert-butoxycarbonylazetidin-3-ylzinc iodide. In this approach, tetrakis(triphenylphosphine)palladium(0) facilitates the cross-coupling in tetrahydrofuran (THF) under inert conditions. The reaction proceeds at 65°C for 2 hours, yielding the target compound at 80% with 98% purity. Key steps include:

  • Activation of zinc powder with 1,2-dibromoethane and trimethylchlorosilane.
  • Dropwise addition of 3-iodo-N-tert-butoxycarbonylazetidine to generate the organozinc intermediate.
  • Quenching with ethyl acetate and purification via silica gel chromatography.

This method benefits from mild conditions and high purity but requires stringent inert atmosphere control.

Buchwald-Hartwig Amination

Alternative palladium-mediated routes employ aryl halides and azetidine precursors. For instance, 3-bromoazetidine-1-carboxylate tert-butyl ester reacts with 5-bromopyridin-3-ol in dimethylformamide (DMF) using potassium carbonate as a base. Heating at 60°C overnight achieves quantitative yield (100%). The procedure highlights:

  • Solubility advantages of DMF for polar intermediates.
  • Simplified workup via ethyl acetate extraction and sodium bicarbonate washing.

Nucleophilic Substitution Strategies

Alkylation of Pyridine Derivatives

Azetidine rings can be functionalized via SN2 reactions. In one protocol, 5-bromopyridin-3-ol undergoes alkylation with tert-butyl 3-bromoazetidine-1-carboxylate in DMF at 60°C. Potassium carbonate deprotonates the hydroxyl group, enabling nucleophilic attack on the azetidine’s brominated carbon. This method is notable for:

  • Avoiding transition metals, reducing cost.
  • Compatibility with moisture-sensitive substrates due to anhydrous DMF.

High-Temperature Alkylation with Tertiary Alkoxides

Sodium tert-butoxide in DMF at 100°C promotes coupling between 4-(4-phenoxyphenoxy)-5H-pyrrolo[3,2-d]pyrimidine and tert-butyl 3-bromoazetidine-1-carboxylate. After 48 hours, the product isolates in 100% yield via flash chromatography. Key considerations:

  • Extended reaction times compensate for steric hindrance.
  • Use of polar aprotic solvents enhances nucleophilicity.

Nickel-Catalyzed Cross-Coupling

Reductive Coupling with Zinc

A nickel iodide/4,4′-di-tert-butyl-2,2′-bipyridine system catalyzes the coupling of 6-bromoimidazo[1,2-a]pyridine with tert-butyl 3-bromoazetidine-1-carboxylate. Magnesium chloride and zinc mediate the reduction in dimethylacetamide (DMA) at 65°C for 16 hours, yielding 0.85 g of product. Highlights include:

  • Synergistic roles of MgCl₂ (Lewis acid) and Zn (reductant).
  • Tolerance for electron-deficient heterocycles.

Comparative Analysis of Methodologies

Method Catalyst Conditions Yield Advantages Limitations
Suzuki-Miyaura Coupling Pd(PPh₃)₄ THF, 65°C, inert 80% High purity; scalable Sensitive to oxygen/moisture
Buchwald-Hartwig Pd-based DMF, 60°C 100% Quantitative yield Requires aryl halide precursors
SN2 Alkylation K₂CO₃ DMF, 60°C 100% Metal-free; simple workup Limited to activated pyridines
Nickel Catalysis NiI₂/bipyridine DMA, 65°C, 16 h ~67% Broad substrate scope Long reaction times; moderate yields

Mechanistic Insights and Optimization

  • Palladium Systems : Oxidative addition of aryl halides to Pd(0) forms Pd(II) intermediates, which transmetalate with organozinc reagents before reductive elimination.
  • Nickel Catalysis : Ni(I)/Ni(III) cycles enable radical intermediates, particularly effective for electron-deficient aromatics.
  • Base Selection : Potassium carbonate in DMF optimally balances nucleophilicity and solubility, whereas stronger bases (e.g., NaOtBu) risk side reactions like elimination.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic conditions to yield the carboxylic acid derivative. This reaction is critical for generating water-soluble analogs for biological studies.

Reaction conditions :

  • Acid catalyst (e.g., HCl)

  • Elevated temperatures (40–60°C)

  • Solvent: THF/water mixtures

Mechanism : Acidic hydrolysis cleaves the tert-butyl ester via protonation and nucleophilic attack by water, forming the carboxylic acid .

Modification of the Pyridin-2-ylamino Group

The amino group on the pyridine ring is reactive and can undergo further functionalization:

Acetylation

Reaction with acetyl chloride or acetic anhydride introduces an acetyl group, altering solubility and biological activity.

Conditions :

  • AcCl (1.1–1.5 equivalents)

  • Base: Pyridine or NaHCO₃

  • Solvent: THF or DCM

  • Temperature: 0–25°C

Mechanism : Nucleophilic attack by the amino group on the acyl chloride .

Alkylation

Alkylation with alkyl halides (e.g., methyl iodide) converts the amine to an ammonium salt or alkylated amine.

Conditions :

  • Alkyl halide (e.g., MeI)

  • Base: K₂CO₃ or NaH

  • Solvent: DMF or DMSO

  • Temperature: 60–100°C

Reactions Involving the Azetidine Ring

The azetidine ring, a strained four-membered cyclic amine, can participate in:

Ring-Opening Reactions

Under basic or acidic conditions, the azetidine ring may open via nucleophilic or electrophilic attack. For example:

  • Alkaline hydrolysis : Cleavage of the ring to form a diamine or amine-alcohol.

  • Electrophilic attack : Reaction with carbonyl compounds (e.g., ketones) to form β-lactams.

Conditions :

  • Basic: KOH or NaOH (aqueous)

  • Acidic: H₂SO₄ or HCl

  • Temperature: 25–100°C

Substitution at the Azetidine Nitrogen

The tertiary amine on the azetidine may undergo alkylation or acylation.

Example :

ReagentConditionsProduct
AcClPyridine, 0–25°CAcylated azetidine derivative
MeIK₂CO₃, DMF, 60°CAlkylated azetidine derivative

Pyridine Ring Substitution

The pyridine ring may undergo electrophilic or nucleophilic substitution, though its electron-deficient nature limits reactivity. Potential reactions include:

Electrophilic Substitution

Directed by the amino group (ortho/para positions).

Conditions :

  • Nitration (HNO₃/H₂SO₄)

  • Halogenation (Cl₂/HCl)

  • Temperature: 0–50°C

Nucleophilic Aromatic Substitution

Requires activating groups (e.g., NH₂) and high temperatures.

Conditions :

  • Nucleophile (e.g., hydroxide ions)

  • Polar solvent (e.g., DMSO)

  • Temperature: 100–150°C

Biologically Relevant Reactions

While not exhaustive, potential biological interactions include:

  • Enzyme inhibition : Binding to catalytic sites via hydrogen bonding (amino group) or π–π interactions (pyridine ring) .

  • Antimicrobial activity : Azetidine derivatives are known to disrupt bacterial cell walls.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 249.31 g/mol
  • IUPAC Name : tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate

The compound features a tert-butyl ester group and a pyridin-2-ylamino substituent, which contribute to its diverse biological activities.

Chemistry

Building Block :
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Ligand Design :
It is employed in the design of ligands for coordination chemistry and catalysis, enhancing the efficiency of various chemical reactions.

Biology

Biological Probes :
Utilized as probes in biological studies to investigate enzyme activities and protein interactions. Its structural features allow it to interact with various biological targets.

Medicine

Drug Development :
The compound is being explored as a potential scaffold for the development of pharmaceutical compounds with therapeutic properties. Its ability to inhibit specific biological pathways makes it a candidate for treating diseases such as cancer and neurodegenerative disorders.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Similar azetidine derivatives have demonstrated promising anticancer properties by inhibiting growth in various cancer cell lines.
    • Notable studies report IC50 values ranging from 2.76 to 9.27 µM against cancer cells, indicating strong potential for therapeutic use.
  • Neuroprotective Effects :
    • The compound may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE) and reducing amyloid-beta aggregation.
    • This mechanism is particularly relevant for conditions like Alzheimer's disease, where oxidative stress plays a critical role in neuronal damage.

Notable Research Findings

Study Focus Findings
Antitumor EfficacyCompounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.
Neuroprotective MechanismDemonstrated ability to protect astrocytes from amyloid-beta-induced toxicity by reducing inflammatory cytokines like TNF-alpha.

Safety and Hazards

Safety data indicate that this compound may cause skin irritation and serious eye irritation upon contact. Proper handling procedures should be followed when working with this compound in laboratory settings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-ylamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 3-(pyridin-3-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(piperidin-3-ylamino)azetidine-1-carboxylate

Comparison:

  • Structural Differences: The position and nature of the substituents on the azetidine ring and the pyridine ring vary among these compounds.
  • Unique Properties: tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate is unique due to the specific positioning of the pyridin-2-ylamino group, which can influence its reactivity and binding properties.
  • Applications: While similar compounds may share some applications, this compound’s unique structure makes it particularly suitable for specific research and industrial applications.

Biological Activity

tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, identified by its CAS number 1389315-08-5, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 249.31 g/mol
  • Physical State : Off-white solid
  • Storage Conditions : Store in a cool, dry place away from direct sunlight .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The compound's structure suggests that it may interact with various biological targets, particularly in neurological and oncological fields.

Pharmacological Effects

  • Neurotransmitter Receptor Modulation : The compound may exhibit activity related to glutamate receptor modulation, as suggested by the involvement of similar compounds in influencing synaptic transmission and neuroprotection .
  • Antitumor Activity : Preliminary data suggest that azetidine derivatives can affect tumor cell proliferation and apoptosis. The pyridine moiety may enhance the compound's ability to penetrate cellular membranes, facilitating its action against cancer cells .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of azetidine derivatives on neuronal cell lines. Results indicated that compounds with similar structures could reduce oxidative stress and apoptosis in neuronal cells, suggesting a potential application for treating neurodegenerative diseases.

Study 2: Anticancer Properties

Research into pyridine-containing azetidines has shown promise in inhibiting growth in various cancer cell lines. For instance, compounds were observed to induce cell cycle arrest and apoptosis in human breast cancer cells, highlighting their potential as chemotherapeutic agents .

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound1389315-08-5249.31 g/molPotential neuroprotective and anticancer
tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate1251018-38-8240.35 g/molAntitumor activity
tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate1638255-69-2234.29 g/molNeurotransmitter receptor modulation

Safety and Handling

Safety data indicate that this compound should be handled with care due to potential irritant properties. Appropriate protective measures include gloves and eye protection during handling .

Q & A

Basic: What are the established synthetic routes for tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-oxoazetidine-1-carboxylate derivatives can react with pyridin-2-amine under reductive amination or Mitsunobu conditions to introduce the pyridinylamino group . Purification often involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization. Purity validation employs HPLC (C18 columns, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm absence of unreacted starting materials or byproducts. High-resolution mass spectrometry (HRMS) or elemental analysis further ensures molecular integrity .

Basic: How is the stereochemistry of this compound resolved during synthesis?

Azetidine rings can adopt chair or puckered conformations, but stereochemical control often depends on reaction conditions. For instance, using chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantiopure starting materials ensures stereoselectivity. X-ray crystallography (via SHELXL refinement) is the gold standard for absolute configuration determination . Circular dichroism (CD) spectroscopy may also corroborate stereochemical outcomes in solution .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be reconciled?

Discrepancies between NMR (dynamic conformers in solution) and X-ray (static solid-state structure) arise from conformational flexibility. To resolve:

  • Perform variable-temperature NMR to identify coalescence points of exchanging protons.
  • Use DFT calculations (e.g., Gaussian) to model energetically favorable conformers and compare with experimental data.
  • Validate via NOESY/ROESY to detect spatial proximities in solution .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Key optimizations include:

  • Protecting group selection : The tert-butyl carbamate (Boc) group is stable under basic/neutral conditions but cleaved with TFA, minimizing side reactions .
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyridin-2-amine, while i-PrOH improves regioselectivity in oxime formation .
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) or enzyme-mediated reactions reduce byproducts in coupling steps.

Advanced: How does computational modeling aid in predicting the reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts:

  • Nucleophilic sites : Pyridinyl nitrogen and azetidine NH show high Fukui indices, indicating susceptibility to electrophilic attack.
  • Transition states : Modeling SN2 pathways at the azetidine C3 position reveals steric hindrance from the Boc group, favoring backside attack mechanisms.
  • Solvent effects : COSMO-RS simulations quantify solvation energies, guiding solvent selection for intermediates .

Basic: What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate in:

  • Kinase inhibitor development : The pyridinylamino moiety chelates ATP-binding pockets (e.g., JAK/STAT inhibitors like Baricitinib derivatives) .
  • PROTACs : Azetidine’s rigid structure enhances proteolysis-targeting chimera (PROTAC) linker stability .

Advanced: What analytical challenges arise in characterizing this compound, and how are they mitigated?

Challenges include:

  • Hygroscopicity : Moisture absorption alters NMR spectra. Store under inert gas (N₂/Ar) and use deuterated solvents with molecular sieves.
  • Tautomerism : Pyridinylamino groups may tautomerize, complicating LC-MS analysis. Stabilize with acidified mobile phases (0.1% formic acid) .
  • Low crystallinity : Co-crystallization with tartaric acid derivatives improves crystal quality for X-ray studies .

Advanced: How do steric and electronic effects of the Boc group influence downstream reactivity?

  • Steric effects : The tert-butyl group shields the azetidine ring, reducing undesired alkylation at C1.
  • Electronic effects : Electron-withdrawing Boc carbamate lowers azetidine NH pKa (~8.5), facilitating deprotonation for nucleophilic substitutions.
  • Cleavage kinetics : TFA-mediated Boc removal follows first-order kinetics, monitored by in situ IR spectroscopy .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD50 data pending; assume acute toxicity).
  • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies involving this compound be analyzed?

  • Metabolic stability : Assess hepatic microsome stability (e.g., rat/human CYP450 isoforms) to identify rapid clearance in vivo.
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction differences.
  • Prodrug potential : Esterify the Boc group to improve membrane permeability, comparing IC50 shifts in cellular assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.